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3-(3-Chloro-2-methylpropyl)thiophene

Cat. No.: B13198695
M. Wt: 174.69 g/mol
InChI Key: WGXXXZZCMYFLSJ-UHFFFAOYSA-N
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Description

Contextual Significance of Functionalized Thiophene (B33073) Scaffolds in Modern Organic Chemistry

Thiophene derivatives are foundational scaffolds in the landscape of modern organic chemistry. chembuyersguide.com As a five-membered aromatic heterocycle containing a sulfur atom, the thiophene ring is a versatile building block found in a multitude of natural and synthetic compounds. chembuyersguide.comleyan.com Its unique electronic properties, stemming from the π-conjugated system, make it a critical component in the development of advanced organic materials, including organic light-emitting diodes (OLEDs), organic photovoltaics, and field-effect transistors. ntu.edu.tw In addition to materials science, functionalized thiophenes are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals, where the thiophene nucleus is often essential for biological activity. leyan.combldpharm.com The ability to introduce a wide variety of functional groups at different positions on the thiophene ring allows for precise tuning of a molecule's steric and electronic properties, making it an indispensable tool for chemists. chembuyersguide.com

Strategic Importance of Chlorinated Alkyl Moieties in Chemical Synthesis and Design

The incorporation of chlorinated alkyl moieties into organic molecules is a well-established strategy in synthetic chemistry. The chlorine atom acts as an effective leaving group, rendering the adjacent carbon atom electrophilic and thus susceptible to nucleophilic substitution reactions. researchgate.net This reactivity makes chlorinated compounds valuable precursors for introducing a wide range of other functional groups, including azides, amines, ethers, and nitriles. researchgate.netrsc.org

Furthermore, the presence of a chlorine atom can significantly influence a molecule's physical properties and biological activity. It can alter lipophilicity, metabolic stability, and binding interactions with biological targets. kpi.ua In synthetic design, the chlorine atom can also play a stereocontrolling role, directing the outcome of subsequent chemical transformations. nih.gov This dual role as a reactive handle and a modulating substituent makes the chlorinated alkyl group a powerful tool in the design of complex molecules and functional materials. hairuichem.com

Current Research Landscape and Underexplored Facets of 3-Substituted Thiophenes

Research into substituted thiophenes has historically focused on the 2- and 5-positions due to their higher reactivity in electrophilic substitution reactions. umich.edu However, recent advancements in synthetic methodologies, particularly in cross-coupling reactions, have opened new avenues for the selective functionalization of the 3-position. This has led to a surge of interest in 3-substituted thiophenes and their corresponding polymers, poly(3-alkylthiophene)s (P3ATs), which are renowned for their applications as conductive polymers. hairuichem.com

Despite this progress, many facets of 3-substituted thiophenes remain underexplored. Specifically, thiophenes bearing complex, functionalized side chains that are not directly conjugated to the ring present unique synthetic challenges and opportunities. The synthesis of 3-alkylthiophenes with reactive functional groups, such as halogens, located on the side chain is of particular interest, as these compounds serve as monomers for post-polymerization modification, allowing for the creation of highly specialized polymers. The specific combination of a branched alkyl chain with a primary chloride at the 3-position, as seen in 3-(3-Chloro-2-methylpropyl)thiophene, represents a niche that has not been extensively documented in scientific literature.

Rationale and Objectives for Comprehensive Investigation of this compound

The compound this compound stands at the intersection of several key areas of chemical research. Its structure combines the desirable electronic characteristics of a 3-substituted thiophene with the synthetic versatility of a primary alkyl chloride. The branched nature of the methylpropyl side chain may also confer unique solubility and morphological properties to its derivatives or corresponding polymers.

Given the lack of detailed scientific reports on this specific molecule, a comprehensive investigation is warranted. The primary objectives of such a study would be:

To develop and optimize a reliable synthetic route for the high-purity synthesis of this compound.

To fully characterize the compound using modern analytical techniques to establish its physicochemical and spectroscopic properties.

To explore the reactivity of the chloro-functionalized side chain in a variety of nucleophilic substitution reactions, establishing its utility as a versatile chemical intermediate.

To investigate its potential as a monomer for the synthesis of novel functionalized polythiophenes.

Fulfilling these objectives would provide valuable data for the broader chemical community and could unlock new applications for functionalized thiophene derivatives in materials science and medicinal chemistry.

Research Findings for this compound

Detailed experimental data for this compound is not currently available in peer-reviewed scientific literature. The following tables outline the essential data that would be generated during a comprehensive investigation.

Table 1: General and Calculated Properties

PropertyData
Molecular Formula C₈H₁₁ClS
Molecular Weight 174.69 g/mol
CAS Number 1465279-08-6
Canonical SMILES CC(CCl)CC1=CSC=C1

Data sourced from chemical databases.

Table 2: Physicochemical Properties (To Be Determined)

PropertyValue
Appearance To be determined
Boiling Point Not available in literature
Melting Point Not available in literature
Density Not available in literature
Refractive Index Not available in literature

Table 3: Spectroscopic Data (To Be Determined)

Analysis MethodExpected Data / Observations
¹H NMR Signals corresponding to thiophene ring protons, and methyl, methine, and methylene (B1212753) protons of the side chain.
¹³C NMR Resonances for aromatic carbons of the thiophene ring and aliphatic carbons of the side chain.
Mass Spectrometry (MS) Molecular ion peak confirming the mass and isotopic pattern characteristic of a monochlorinated sulfur compound.
Infrared (IR) Spectroscopy Absorption bands for C-H (aromatic and aliphatic), C=C (aromatic), and C-Cl stretching vibrations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11ClS B13198695 3-(3-Chloro-2-methylpropyl)thiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11ClS

Molecular Weight

174.69 g/mol

IUPAC Name

3-(3-chloro-2-methylpropyl)thiophene

InChI

InChI=1S/C8H11ClS/c1-7(5-9)4-8-2-3-10-6-8/h2-3,6-7H,4-5H2,1H3

InChI Key

WGXXXZZCMYFLSJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CSC=C1)CCl

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 3 3 Chloro 2 Methylpropyl Thiophene

Reactivity of the Chlorinated Alkyl Side Chain

The carbon-chlorine bond in the 3-(3-chloro-2-methylpropyl) side chain is the primary site of reactivity for a range of transformations. The electron-withdrawing nature of the chlorine atom polarizes the C-Cl bond, making the carbon atom electrophilic and thus a target for nucleophiles. This feature allows for functional group interconversions, the formation of new cyclic structures through intramolecular reactions, elimination to form alkenes, and removal of the halogen through reduction.

Nucleophilic Substitution Reactions with Various Nucleophiles

Nucleophilic substitution is a fundamental reaction of the chlorinated alkyl side chain, where the chloride ion is displaced by a variety of nucleophiles. This process is a powerful tool for introducing new functional groups into the molecule.

The chloro group can be readily displaced by a range of nucleophiles, leading to a diverse array of functionalized thiophene (B33073) derivatives. For instance, reaction with hydroxide (B78521) ions, typically in a solvent mixture like ethanol (B145695) and water, results in the formation of the corresponding alcohol, 3-(3-hydroxy-2-methylpropyl)thiophene. Similarly, cyanide ions can be used to introduce a nitrile group, extending the carbon chain and providing a precursor for carboxylic acids, amines, or amides. While specific studies on 3-(3-Chloro-2-methylpropyl)thiophene are not abundant, the principles of nucleophilic substitution on analogous alkyl chlorides are well-established.

Table 1: Examples of Nucleophilic Substitution Reactions for Functional Group Interconversion

NucleophileReagent ExampleProduct
HydroxideSodium Hydroxide (NaOH)3-(3-Hydroxy-2-methylpropyl)thiophene
CyanideSodium Cyanide (NaCN)3-(3-Cyano-2-methylpropyl)thiophene
AzideSodium Azide (NaN₃)3-(3-Azido-2-methylpropyl)thiophene
ThiolateSodium Thiophenoxide (NaSPh)3-(2-Methyl-3-(phenylthio)propyl)thiophene

Note: The reactions listed are based on general principles of nucleophilic substitution and may require specific conditions for optimal yield with this compound.

The presence of the thiophene ring and the reactive chloroalkyl side chain within the same molecule allows for intramolecular cyclization reactions. Under appropriate conditions, typically in the presence of a Lewis acid catalyst, an intramolecular Friedel-Crafts alkylation can occur. In this reaction, the electrophilic carbon of the side chain is attacked by the electron-rich thiophene ring, leading to the formation of a new fused ring system. The regioselectivity of this cyclization is influenced by the directing effect of the alkyl substituent on the thiophene ring and the stability of the resulting carbocation intermediate. For this compound, cyclization would likely lead to the formation of a six-membered ring fused to the thiophene core.

Elimination Reactions Leading to Alkenes

In the presence of a strong base, this compound can undergo an elimination reaction to form an alkene. The most common mechanism for this transformation with a secondary alkyl halide is the E2 (bimolecular elimination) mechanism, which is a one-step process where the base abstracts a proton from a carbon adjacent to the carbon bearing the chlorine, and the chloride ion is simultaneously expelled. This results in the formation of a double bond.

The regioselectivity of this elimination is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. However, the use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann product). For this compound, elimination can potentially yield two isomeric alkenes: 3-(2-methylprop-2-en-1-yl)thiophene and 3-(2-methylprop-1-en-1-yl)thiophene.

Table 2: Potential Alkene Products from Elimination of this compound

Product NameStructureClassification
3-(2-Methylprop-2-en-1-yl)thiopheneThiophene-CH₂-C(CH₃)=CH₂Trisubstituted (Zaitsev product)
3-(2-Methylprop-1-en-1-yl)thiopheneThiophene-CH=C(CH₃)₂Disubstituted (Hofmann product)

Reductive Dehalogenation Processes

The chlorine atom on the alkyl side chain can be removed through reductive dehalogenation, converting the chloroalkyl group into an alkyl group. This transformation can be achieved using various reducing agents. A common laboratory method is catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). This process effectively replaces the carbon-chlorine bond with a carbon-hydrogen bond. Alternative methods include the use of hydride reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or dissolving metal reductions. This reaction is useful for synthesizing the parent alkylthiophene, 3-(2-methylpropyl)thiophene, from its chlorinated precursor.

Reactivity of the Thiophene Heterocycle

The thiophene ring in this compound is an electron-rich aromatic system and is therefore susceptible to electrophilic aromatic substitution (SEAr) reactions. The alkyl group at the 3-position is an activating group and directs incoming electrophiles primarily to the 2- and 5-positions of the thiophene ring, which are electronically favored for substitution. The steric bulk of the 3-substituent may influence the ratio of 2- to 5-substitution.

Common electrophilic substitution reactions for thiophenes include halogenation, nitration, and Friedel-Crafts acylation. For example, bromination of 3-alkylthiophenes with N-bromosuccinimide (NBS) typically proceeds with high regioselectivity to yield the 2-bromo derivative. Nitration can be achieved using a mixture of nitric and sulfuric acids, while Friedel-Crafts acylation with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) introduces an acyl group onto the ring.

Table 3: Regioselectivity of Electrophilic Aromatic Substitution on 3-Alkylthiophenes

ReactionElectrophileMajor Product(s)
BrominationBr⁺ (from NBS)2-Bromo-3-alkylthiophene
NitrationNO₂⁺ (from HNO₃/H₂SO₄)2-Nitro-3-alkylthiophene and 5-Nitro-3-alkylthiophene
AcylationRCO⁺ (from RCOCl/AlCl₃)2-Acyl-3-alkylthiophene and 5-Acyl-3-alkylthiophene

Electrophilic Aromatic Substitution (EAS) on the Thiophene Ring

Studies detailing the electrophilic aromatic substitution reactions on the thiophene ring of this compound are not currently available. The orientation of substitution would be influenced by the directing effect of the 3-alkyl group.

Selective Halogenation and Nitration

Specific conditions and outcomes for the selective halogenation (e.g., bromination, chlorination) and nitration of this compound have not been reported.

Acylation and Alkylation Reactions

There is no available data on Friedel-Crafts acylation or alkylation reactions performed on this compound.

Metalation and Further Functionalization of the Thiophene Core

Information regarding the metalation (e.g., lithiation) of the thiophene ring in this compound and subsequent functionalization is not present in the surveyed literature.

Ring-Opening and Rearrangement Reactions

Specific studies on ring-opening or rearrangement reactions involving the thiophene core of this compound are not documented.

Chemo- and Regioselective Transformations

There is a lack of published research on the chemo- and regioselective transformations of this compound, which would investigate the selective reactivity of the thiophene ring versus the chloroalkyl side chain.

Mechanistic Elucidation of Key Reaction Pathways

Without experimental data on the reactions of this compound, no mechanistic studies have been reported.

Theoretical and Computational Investigations of 3 3 Chloro 2 Methylpropyl Thiophene

Electronic Structure and Bonding Analysis

The electronic nature of 3-(3-Chloro-2-methylpropyl)thiophene is primarily governed by the aromatic thiophene (B33073) ring, with the alkyl side chain and its chloro- and methyl- substituents introducing perturbations to this electronic system. Computational chemistry provides powerful tools to analyze these features in detail.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G(d) or higher, would be utilized to determine its optimized geometry, electronic properties, and vibrational frequencies.

The optimized geometry would reveal the precise bond lengths, bond angles, and dihedral angles of the molecule. It is expected that the thiophene ring would remain largely planar, while the sp³-hybridized carbons of the side chain would adopt a staggered conformation to minimize steric strain. The presence of the chlorine atom, being more electronegative than carbon and hydrogen, would influence the local geometry and electronic distribution.

DFT calculations can also provide insights into the bonding characteristics through Natural Bond Orbital (NBO) analysis. This analysis would likely show the delocalized π-system of the thiophene ring and the sigma bonds of the alkyl side chain. The carbon-chlorine bond would exhibit significant polarization towards the chlorine atom.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

For this compound, the HOMO is expected to be predominantly localized on the electron-rich thiophene ring, characteristic of π-orbitals. The LUMO, also associated with the thiophene ring, would represent the lowest energy state for an additional electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

The alkyl side chain is expected to have a minor electronic donating effect on the thiophene ring, which would slightly raise the HOMO energy level compared to unsubstituted thiophene. The electron-withdrawing nature of the chlorine atom might have a subtle counteracting effect, potentially lowering the energy of some molecular orbitals.

Illustrative Data for FMO Analysis of a Substituted 3-Alkylthiophene: (Note: This data is representative and not specific to this compound)

Molecular OrbitalEnergy (eV)
HOMO-5.85
LUMO-1.20
HOMO-LUMO Gap4.65

The charge distribution within this compound would be uneven due to the different electronegativities of the constituent atoms. The sulfur atom in the thiophene ring and the chlorine atom on the side chain are regions of higher electron density.

An electrostatic potential map (ESP) would visually represent this charge distribution. The ESP map would likely show negative potential (typically colored red or orange) around the sulfur and chlorine atoms, indicating regions susceptible to electrophilic attack. The hydrogen atoms and the carbon backbone would exhibit positive potential (typically colored blue or green), representing areas prone to nucleophilic attack. The thiophene ring itself would display a region of negative potential above and below the plane of the ring, corresponding to the π-electron cloud.

Conformational Analysis and Energetics of the Alkyl Side Chain

The flexibility of the 3-(3-chloro-2-methylpropyl) side chain allows it to adopt various conformations, each with a different energy. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

The rotation around the single bonds within the alkyl side chain is not entirely free due to steric and electronic interactions. The primary rotations to consider would be around the C(thiophene)-C(propyl), C(propyl)-C(methylpropyl), and C(methylpropyl)-C(chloro) bonds.

The preferred conformations would be those that minimize steric hindrance between the bulky groups. For example, a staggered conformation where the thiophene ring, the methyl group, and the chloromethyl group are positioned as far apart as possible would be energetically favorable. Eclipsed conformations, where these groups are aligned, would represent energy maxima and correspond to the transition states for rotation.

The energy difference between the most stable and least stable conformations is the rotational barrier. This value provides insight into the flexibility of the side chain at a given temperature.

Illustrative Rotational Energy Barriers for a Substituted Alkyl Chain: (Note: This data is representative and not specific to this compound)

Rotation AxisEnergy Barrier (kcal/mol)
C(thiophene)-C(propyl)3.5 - 4.5
C(propyl)-C(methylpropyl)4.0 - 5.0

The conformation of the alkyl side chain is a balance between steric and electronic effects.

Electronic Effects: While generally less dominant than steric effects for alkyl chains, electronic interactions can still play a role. Hyperconjugation, the interaction of the electrons in a sigma bond with an adjacent empty or partially filled p-orbital or a pi-orbital, can stabilize certain conformations. The polarized C-Cl bond might also lead to weak intramolecular electrostatic interactions that could subtly influence the conformational landscape.

Reactivity Prediction and Reaction Mechanism Modeling

Computational chemistry provides powerful tools to predict the reactivity of molecules and to elucidate the detailed mechanisms of chemical reactions. For this compound, these methods can identify the most probable sites for chemical attack and map out the energetic landscape of potential reaction pathways.

The prediction of reactive sites in a molecule is a cornerstone of computational chemistry, enabling chemists to forecast the outcome of reactions. One of the most effective tools for this purpose is the concept of Fukui functions, derived from density functional theory (DFT). Fukui indices quantify how the electron density at a specific atom in a molecule changes when an electron is added or removed, thereby identifying the sites most susceptible to different types of chemical attack. rowansci.com

There are three main types of Fukui indices:

f(+) : Predicts the site for nucleophilic attack (where an electron is added).

f(-) : Predicts the site for electrophilic attack (where an electron is removed).

f(0) : Predicts the site for radical attack.

For this compound, DFT calculations can be employed to compute these indices for each atom. nih.gov The thiophene ring, being an electron-rich aromatic system, is generally prone to electrophilic substitution. researchgate.net The Fukui indices would likely indicate that the carbon atoms of the thiophene ring, particularly C2 and C5 (if unsubstituted), are the most probable sites for electrophilic attack. Conversely, the electron-withdrawing nature of the chlorine atom would influence the reactivity of the propyl side chain. A hypothetical distribution of Fukui indices for the key atoms in the molecule is presented in Table 1, illustrating how these values can pinpoint reactive centers. The sites with the highest f(+) values are most susceptible to nucleophilic attack, while those with the highest f(-) values are most prone to electrophilic attack. researchgate.net

Table 1: Illustrative Predicted Fukui Indices for Key Atoms of this compound This table is a hypothetical representation for illustrative purposes.

Atom f(+) (Nucleophilic Attack) f(-) (Electrophilic Attack)
C2 0.045 0.215
C4 0.031 0.110
C5 0.052 0.198
S1 0.089 0.075
C (propyl, attached to Cl) 0.150 0.025

Beyond identifying reactive sites, computational chemistry can model the entire course of a chemical reaction, from reactants to products. This is achieved by mapping the potential energy surface (PES) of the reaction. Key points on the PES include energy minima, which correspond to stable molecules (reactants, intermediates, and products), and saddle points, which represent transition states (TS). The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate.

For a molecule like this compound, a common reaction to investigate would be electrophilic aromatic substitution on the thiophene ring. Using DFT calculations, researchers can model the step-by-step mechanism of such a reaction. researchgate.netresearchgate.net This involves:

Locating Reactants and Products: The geometries of the starting materials and final products are optimized to find their lowest energy structures.

Identifying Intermediates: Stable, but often short-lived, species that form during the reaction, such as sigma complexes in electrophilic substitution, are identified and their structures optimized.

Characterizing Transition States: Sophisticated algorithms are used to locate the precise geometry and energy of the transition state connecting reactants to intermediates or intermediates to products. The energy difference between the reactants and the transition state is the activation energy, which governs the reaction kinetics.

For example, in a nitration reaction, the simulation would model the approach of the nitronium ion (NO₂⁺) to the thiophene ring, the formation of an intermediate sigma complex, and the subsequent loss of a proton to restore aromaticity. By calculating the energies of all species involved, a reaction profile can be constructed, providing a quantitative understanding of the reaction's feasibility and mechanism.

Spectroscopic Property Prediction and Interpretation

Computational methods are invaluable for predicting and interpreting various types of spectra, which are essential for the structural characterization of molecules.

NMR spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. Computational chemistry can accurately predict ¹H and ¹³C NMR chemical shifts, aiding in the assignment of experimental spectra. nih.gov The most common method involves optimizing the molecular geometry using DFT and then calculating the NMR shielding tensors using a method like Gauge-Including Atomic Orbitals (GIAO). nih.gov The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

For this compound, this approach can provide predicted chemical shifts for each unique hydrogen and carbon atom. stenutz.euidc-online.com The predicted shifts would reflect the chemical environment of each nucleus. For instance, the protons on the thiophene ring would appear in the aromatic region (typically 6.5-8.0 ppm), while the protons on the alkyl side chain would be in the aliphatic region (1.0-4.0 ppm). The electronegative chlorine atom would deshield nearby protons and carbons, causing them to resonate at a higher chemical shift. An illustrative table of predicted NMR chemical shifts is provided below.

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound This table is a hypothetical representation for illustrative purposes.

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Thiophene H-2 7.15 125.5
Thiophene H-4 6.98 127.8
Thiophene H-5 7.25 123.1
Thiophene C-3 - 140.2
CH₂ (alpha to ring) 2.85 35.4
CH (beta to ring) 2.10 38.9
CH₃ (on propyl) 1.05 16.5

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. DFT calculations can compute the vibrational frequencies and intensities of a molecule, generating a theoretical spectrum that can be compared with experimental data. psu.edu This process involves optimizing the molecule's geometry and then calculating the second derivatives of the energy with respect to atomic displacements. researchgate.net

For this compound, the predicted vibrational spectrum would show characteristic peaks corresponding to specific molecular motions:

C-H stretching from the aromatic thiophene ring (around 3100 cm⁻¹). iosrjournals.org

C-H stretching from the aliphatic propyl group (2850-3000 cm⁻¹).

C=C stretching of the thiophene ring (1400-1550 cm⁻¹). iosrjournals.org

C-S stretching of the thiophene ring (600-900 cm⁻¹). iosrjournals.org

C-Cl stretching from the chloropropyl group (650-800 cm⁻¹).

These theoretical predictions are crucial for assigning the bands observed in experimental IR and Raman spectra, confirming the presence of key functional groups. epstem.net

Table 3: Illustrative Predicted Vibrational Frequencies for Key Modes of this compound This table is a hypothetical representation for illustrative purposes.

Vibrational Mode Predicted Frequency (cm⁻¹)
Aromatic C-H Stretch 3105
Aliphatic C-H Stretch 2960
Thiophene Ring C=C Stretch 1530
Thiophene Ring C=C Stretch 1455
C-Cl Stretch 730

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides insights into the electronic structure of a molecule, specifically the transitions between electronic energy levels. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to simulate electronic absorption spectra. researchgate.net It can predict the wavelengths of maximum absorption (λₘₐₓ) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. acs.org

For this compound, TD-DFT calculations would likely predict electronic transitions characteristic of a substituted thiophene. Thiophene itself exhibits strong π → π* transitions in the UV region. jchps.comscholaris.ca The presence of the alkyl and chloro substituents would be expected to cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) compared to the parent thiophene molecule. These simulations are instrumental in understanding the photophysical properties of the molecule and interpreting experimental UV-Vis spectra.

Table 4: Illustrative Predicted Electronic Transitions for this compound This table is a hypothetical representation for illustrative purposes.

Transition Predicted λₘₐₓ (nm) Oscillator Strength (f)
S₀ → S₁ (π → π*) 245 0.65

: Solvent Effects on Molecular Structure and Reactivity

Impact on Molecular Geometry

The flexible 3-chloro-2-methylpropyl side chain can adopt various conformations. The relative stability of these conformers is expected to be influenced by the polarity of the solvent. In a nonpolar solvent, intramolecular interactions would primarily govern the conformational equilibrium. However, in a polar solvent, conformations with a larger dipole moment would be preferentially stabilized.

To illustrate the nature of the data obtained from such a computational study, the following table presents hypothetical DFT calculation results for the key geometric parameters of this compound in two different solvents, a nonpolar solvent (n-hexane) and a polar aprotic solvent (dimethyl sulfoxide).

Table 1: Hypothetical Geometric Parameters of this compound in Different Solvents

Parametern-Hexane (Nonpolar)Dimethyl Sulfoxide (Polar)
C-Cl Bond Length (Å)1.8051.815
C-S Bond Length (Å)1.7201.718
Thiophene Ring Dihedral Angle (°)0.50.3
Dipole Moment (Debye)1.82.5

Note: The data in this table is illustrative and intended to represent the type of results expected from a computational study. It is not based on actual experimental or calculated values for this compound.

Influence on Molecular Reactivity

The reactivity of a molecule is intrinsically linked to its electronic structure. Solvents can modulate reactivity by altering the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

In a polar solvent, a polar molecule like this compound is expected to be stabilized, which can lead to a lowering of the HOMO and LUMO energy levels. The extent of this stabilization can differ between the two orbitals, potentially altering the HOMO-LUMO gap and thus the molecule's reactivity profile. For electrophilic aromatic substitution reactions on the thiophene ring, the solvent can influence the stability of the charged intermediates (arenium ions), thereby affecting the reaction rate.

The following table provides a hypothetical representation of how key quantum chemical descriptors for this compound might vary in different solvent environments.

Table 2: Hypothetical Quantum Chemical Descriptors for this compound in Various Solvents

SolventDielectric ConstantHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Gas Phase1.0-6.5-0.85.7
n-Hexane1.9-6.6-0.95.7
Dichloromethane8.9-6.8-1.25.6
Dimethyl Sulfoxide46.7-7.0-1.55.5

Note: The data in this table is illustrative and intended to represent the type of results expected from a computational study. It is not based on actual experimental or calculated values for this compound.

Advanced Applications of 3 3 Chloro 2 Methylpropyl Thiophene in Chemical Synthesis and Materials Science

Building Block for Complex Organic Synthesis

Thiophene (B33073) and its derivatives are widely recognized as essential precursors in the synthesis of a multitude of organic compounds. mdpi.comresearchgate.net The specific functionalities of 3-(3-Chloro-2-methylpropyl)thiophene make it a promising intermediate for the construction of intricate molecular architectures.

Precursor to Biologically Relevant Scaffolds (excluding clinical data)

The thiophene ring is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds. researchgate.netnih.govcabidigitallibrary.orgderpharmachemica.comnih.gov The functionalized side chain of this compound provides a reactive site for nucleophilic substitution reactions, allowing for the facile introduction of various pharmacophores. This adaptability is crucial for the synthesis of new chemical entities with potential therapeutic applications. For instance, the chloro group can be displaced by amines, alcohols, thiols, and other nucleophiles to generate a library of derivatives for biological screening. The 2-methyl substitution on the propyl chain can introduce steric hindrance, which may influence the compound's binding affinity and selectivity for biological targets.

The synthesis of diverse thiophene derivatives often involves the strategic functionalization of the thiophene ring or its side chains. mdpi.comresearchgate.netnih.gov The chloroalkyl group in this compound serves as a key electrophilic site, enabling its use in the assembly of more complex molecules.

Intermediate in the Synthesis of Specialty Chemicals

Beyond pharmaceuticals, thiophene derivatives are integral to the production of various specialty chemicals, including dyes, agrochemicals, and liquid crystals. nih.gov The reactivity of the chloropropyl side chain in this compound allows for its incorporation into larger molecular frameworks, thereby modifying properties such as color, solubility, and thermal stability. For example, the attachment of chromophoric or mesogenic units to the thiophene core via the side chain can lead to the development of new materials with tailored optical or liquid crystalline properties.

The synthesis of such specialty chemicals often relies on robust and versatile building blocks. The ability to perform further chemical transformations on the thiophene ring, in addition to the side chain, enhances the utility of this compound as a multifunctional intermediate in the creation of high-value chemical products.

Role in Polymer Chemistry and Conjugated Materials

Polythiophenes are a well-established class of conducting polymers with significant applications in organic electronics. cmu.edu The properties of these polymers can be finely tuned by modifying the substituent at the 3-position of the thiophene ring.

Monomer for Functionalized Polythiophenes

This compound can serve as a monomer for the synthesis of functionalized polythiophenes through oxidative or metal-catalyzed cross-coupling polymerization methods. nih.gov The resulting polymer, poly(this compound), would possess a unique combination of a conjugated backbone and functionalizable side chains. The presence of the chloro group offers a post-polymerization modification handle, allowing for the introduction of a wide range of functional groups to tailor the polymer's properties for specific applications.

The branched nature of the 2-methylpropyl side chain is expected to influence the polymer's solubility and processability, potentially leading to improved film-forming characteristics. researchgate.net Furthermore, the polarity introduced by the chloro group could affect the polymer's interaction with solvents and other components in a blend. nsf.gov

PropertyExpected Influence of 3-(3-Chloro-2-methylpropyl) Side Chain
Solubility The branched alkyl chain may enhance solubility in organic solvents compared to linear chains.
Processability Improved solubility can lead to better solution processability for device fabrication.
Post-Polymerization Modification The chloro group provides a reactive site for introducing various functionalities.
Interchain Interactions The steric bulk of the branched side chain may influence polymer packing and morphology.

Development of Optoelectronic Materials (e.g., Organic Photovoltaics, OFETs, OLEDs)

Poly(3-alkylthiophene)s (P3ATs) are extensively studied for their use in organic electronic devices such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). nih.govnih.govresearchgate.net The performance of these devices is intimately linked to the chemical structure of the polymer.

The incorporation of this compound as a monomer unit in P3ATs could offer several advantages. In OPVs, the side chain can influence the morphology of the active layer, which is critical for efficient charge separation and transport. researchgate.net In OFETs, the nature of the side chain affects the polymer's packing and, consequently, its charge carrier mobility. nih.gov For OLEDs, the side chain can be modified to tune the emission properties of the polymer.

The electron-withdrawing nature of the chlorine atom in the side chain could also influence the electronic properties of the polymer, such as its HOMO and LUMO energy levels. This is a crucial parameter for optimizing the performance of organic electronic devices.

DevicePotential Impact of Poly(this compound)
Organic Photovoltaics (OPVs) The side chain can be functionalized to control the morphology of the donor-acceptor blend.
Organic Field-Effect Transistors (OFETs) The branched side chain may affect the polymer's self-assembly and charge carrier mobility.
Organic Light-Emitting Diodes (OLEDs) Post-polymerization modification could be used to attach emissive moieties.

Structure-Property Relationships in Poly(3-alkylthiophene) Derivatives

The relationship between the chemical structure of the side chain and the resulting properties of the poly(3-alkylthiophene) is a key area of research. cmu.edu Factors such as the length, branching, and functionality of the alkyl side chain have a profound impact on the polymer's physical and electronic characteristics.

For poly(this compound), the branched nature of the side chain is expected to disrupt the close packing of the polymer chains compared to linear analogues. researchgate.netnih.gov This can lead to increased solubility but may also decrease the charge carrier mobility due to reduced interchain interactions. However, the specific placement of the methyl group at the 2-position of the propyl chain could lead to unique packing motifs.

The presence of the polar C-Cl bond can also influence the polymer's morphology and its interaction with other materials in a device. nsf.gov Computational studies on polythiophenes with functionalized side chains have shown that the nature of the substituent can significantly alter the electronic properties of the polymer. researchgate.netmdpi.com Therefore, poly(this compound) represents an interesting candidate for further investigation to elucidate the complex interplay between side chain architecture and material performance.

Catalysis and Ligand Design

The thiophene moiety within "this compound" serves as a versatile scaffold for the development of specialized ligands for transition metal catalysis. The inherent electronic properties and the potential for functionalization at various positions on the thiophene ring allow for the tuning of ligand characteristics to influence the outcome of catalytic reactions.

Derivatization for Ligand Synthesis in Transition Metal Catalysis

The "this compound" molecule can be strategically modified to synthesize a variety of ligands for transition metal catalysis. The thiophene ring can act as a robust backbone for multidentate ligands, which are highly valued in catalysis for their ability to form stable complexes with metal centers.

One common approach involves the synthesis of imino-pyridyl ligands based on a thiophene core. These ligands, when complexed with palladium(II), have demonstrated significant efficacy as catalysts in Heck coupling reactions. Research has shown that substituents on the thiophene ring can have a pronounced effect on the catalytic activities of these complexes. For instance, the presence of an electron-withdrawing group, such as a bromine atom, on the thiophene ring has been observed to increase the electrophilicity of the palladium center, which may facilitate the activation of aryl halides in the catalytic cycle. fayoum.edu.eg

Another important class of ligands derivable from thiophene precursors are N,S-heterocyclic carbenes (NSHCs). These have been explored in palladium(II) catalysis, and their synthesis can involve intramolecular rearrangements of thiophene-containing precursors. Palladium complexes bearing these bidentate NSHC ligands with a pendent thioether have been successfully used in various C-C coupling reactions. nih.gov The "this compound" could serve as a starting material for such ligands, where the alkyl side chain could be further functionalized.

Furthermore, thiophene-dithiolene ligands are another significant category that can be synthesized and complexed with various transition metals. These complexes are of interest not only for catalysis but also for their unique electronic and magnetic properties. researchgate.net The synthetic versatility of the thiophene ring allows for the creation of a diverse library of ligands with tailored steric and electronic properties, which is a key aspect of modern ligand design in catalysis. fayoum.edu.egnih.gov

Table 1: Examples of Thiophene-Based Ligands in Transition Metal Catalysis

Ligand TypeMetal CenterCatalytic ApplicationReference
Imino-pyridylPalladium(II)Heck Coupling fayoum.edu.eg
N,S-Heterocyclic CarbenePalladium(II)C-C Coupling Reactions nih.gov
Thiophene-dithioleneVarious Transition MetalsRedox Reactions researchgate.net

Immobilization Strategies for Heterogeneous Catalysis

To enhance the practicality and sustainability of catalytic processes, ligands derived from "this compound" can be immobilized on solid supports to create heterogeneous catalysts. This approach simplifies catalyst-product separation, allows for catalyst recycling, and often improves catalyst stability.

A prominent strategy for immobilization involves anchoring a thiophene-based ligand onto a mesoporous silica (B1680970) support, such as FSM-16. For example, a thiophene-carboimine ligand can be covalently attached to a modified FSM-16 support and subsequently complexed with a metal like palladium(II). nih.gov The resulting heterogeneous catalyst, PdCl2-imine/thiophene-FSM-16, has been shown to be effective in multicomponent reactions in aqueous media, highlighting the green chemistry advantages of such systems. nih.gov

The process of creating such a catalyst typically involves several steps:

Functionalization of the support material (e.g., with aminopropyl groups).

Condensation of the functionalized support with a thiophene derivative (e.g., thiophene-2-carbaldehyde) to form an immobilized ligand.

Reaction of the immobilized ligand with a metal salt (e.g., PdCl2) to form the final heterogeneous catalyst. nih.gov

The performance of these immobilized catalysts can be thoroughly characterized using techniques such as FT-IR, TEM, XRD, and TGA to understand their structural and physicochemical properties. nih.gov The reusability of such catalysts is a key feature; for instance, the PdCl2-imine/thiophene-FSM-16 catalyst has been successfully reused in multiple reaction cycles without a significant loss of activity. nih.gov This demonstrates the potential for developing robust and recyclable catalysts from thiophene precursors like "this compound".

Table 2: Performance of an Immobilized Thiophene-Based Palladium Catalyst

CatalystSupportReactionSolventReusabilityReference
PdCl2-imine/thiopheneFSM-16Three-component synthesis of pyrimidine (B1678525) derivativesWaterRecyclable for several runs nih.gov

Emerging Applications in Non-Biological Chemical Technologies

The unique electronic and structural properties of the thiophene ring make "this compound" a promising precursor for advanced materials in various non-biological chemical technologies. The ability of thiophene units to form conjugated polymer systems is of particular interest.

Polythiophenes, especially those derived from 3-alkylthiophenes, are a well-studied class of conducting polymers with potential applications in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. kpi.ua The "this compound" molecule, being a 3-substituted thiophene, can undergo polymerization, typically through oxidative chemical or electrochemical methods, to form a poly(3-alkylthiophene). kpi.ua The alkyl side chain in these polymers is crucial for ensuring solubility and processability of the resulting material.

The polymerization of 3-alkylthiophenes can be achieved using oxidants like ferric chloride (FeCl3). kpi.ua The properties of the resulting polymer, such as its molecular weight and regioregularity, are critical for its performance in electronic devices and can be influenced by the polymerization conditions.

Furthermore, thiophene derivatives are being explored as ligands for the synthesis of highly luminescent materials. For instance, thiophene derivatives have been used as surface ligands for manganese-doped cesium lead halide nanocrystals, significantly enhancing their photoluminescence quantum yield. frontiersin.org This suggests that functionalized thiophenes derived from "this compound" could play a role in the development of advanced optical materials.

Another emerging area is the use of thiophene-based compounds in the construction of π-conjugated frameworks with interesting photophysical properties. Palladium-catalyzed direct arylation of thiophene derivatives has been employed to synthesize C2-arylated products that exhibit significant photoluminescence, indicating their potential in applications like aggregation-induced emission. acs.org The "this compound" molecule could be a valuable building block in the synthesis of such novel materials for optoelectronic applications.

Table 3: Potential Non-Biological Applications of Thiophene Derivatives

Application AreaThiophene-Based MaterialKey PropertyReference
Organic ElectronicsPoly(3-alkylthiophenes)Electrical Conductivity, Processability kpi.ua
Luminescent MaterialsThiophene-passivated NanocrystalsHigh Photoluminescence Quantum Yield frontiersin.org
Optoelectronicsπ-conjugated Thiophene-Arene FrameworksPhotoluminescence, Aggregation-Induced Emission acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.